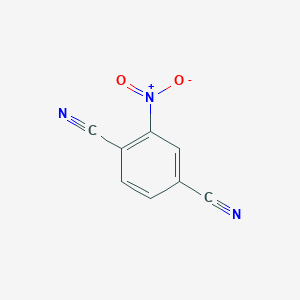

Nitroterephthalonitrile

Description

Significance of Nitroterephthalonitrile in Organic Synthesis and Materials Science

In organic synthesis , this compound is a valuable building block. The nitro group can be readily reduced to an amino group, which in turn can be chemically modified, providing a pathway to a variety of substituted aromatic compounds. The cyano groups can also undergo various transformations, such as hydrolysis to carboxylic acids or conversion into other functional groups, further expanding its synthetic utility.

The true significance of this compound, however, lies in materials science . It serves as a crucial monomer in the synthesis of high-performance polymers, such as polyimides. The introduction of the nitro group can enhance the thermal stability and modify the electronic properties of the resulting polymers. Furthermore, the dinitrile functionality is a key precursor for the formation of phthalocyanines, a class of macrocyclic compounds with applications in dyes, pigments, and as photosensitizers in photodynamic therapy. The presence of the nitro group on the phthalocyanine (B1677752) periphery can significantly influence its electronic absorption spectra and solubility.

Nitro-functionalized aromatic compounds are also being explored for their potential in creating metal-organic frameworks (MOFs). rsc.orgpharmaffiliates.com These materials have a high surface area and tunable porosity, making them suitable for applications in gas storage, catalysis, and sensing. chemnet.com The nitro group in compounds like this compound can influence the framework's properties and interactions with other molecules. pharmaffiliates.com

Historical Context and Evolution of Research on this compound

Research into nitro-substituted aromatic compounds has a long history, driven by their importance as intermediates in the synthesis of dyes and pharmaceuticals. nih.govfrontiersin.org The study of phthalonitriles, the dinitrile derivatives of phthalic acid, gained momentum with the discovery of phthalocyanine pigments in the early 20th century.

The synthesis of various substituted phthalonitriles, including nitro-substituted isomers, has been a subject of investigation for decades. rsc.orgresearchgate.netgoogle.com Early research focused on developing efficient methods for their preparation, often starting from the corresponding substituted phthalic acids or their derivatives. The synthesis of 4-nitrophthalonitrile, an isomer of this compound, for instance, has been documented through various routes, including the nitration of phthalonitrile (B49051) or the dehydration of 4-nitrophthalamide. researchgate.netgoogle.com

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 4193-70-8 pharmaffiliates.com |

| Molecular Formula | C₈H₃N₃O₂ pharmaffiliates.com |

| Molecular Weight | 173.13 g/mol pharmaffiliates.com |

| Alternate Names | 2-Nitro-1,4-benzenedicarbonitrile chemnet.com, 2-Nitroterephthalodinitrile pharmaffiliates.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H3N3O2 |

|---|---|

Molecular Weight |

173.13 g/mol |

IUPAC Name |

2-nitrobenzene-1,4-dicarbonitrile |

InChI |

InChI=1S/C8H3N3O2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H |

InChI Key |

UPLKJVHYACNBJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies for Nitroterephthalonitrile

Established Synthetic Pathways for Nitroterephthalonitrile Preparation

Historically, the preparation of this compound has been approached through various classical organic reactions. One of the referenced methods for its preparation is attributed to Gorvin, as mentioned in a U.S. Patent. google.com While the specific details of this original synthesis are not elaborated in the provided context, established pathways for similar aromatic nitriles often involve multi-step processes. These can include the nitration of a terephthalonitrile (B52192) precursor or the conversion of a dicarboxylic acid or its derivatives to nitriles in the presence of a nitrating agent.

A related patent describes the preparation of thioxanthone derivatives starting from phenylthioterephthalic acid, which itself is prepared from this compound, highlighting the latter's role as a key starting material. google.com Another patent details the synthesis of 2-chloro-6-phenylthio benzonitrile (B105546) by reacting 2,6-dichloro benzonitrile with an alkali metal salt of thiophenol, a process that shares similarities in the types of reagents and transformations that could be involved in established routes to this compound. google.com These established methods, while effective, often utilize harsh reagents and may generate significant waste, prompting the development of more advanced and greener alternatives.

Novel Approaches and Advancements in this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of novel approaches for preparing this compound, focusing on improved efficiency and adherence to green chemistry principles.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.compaperpublications.org This approach is increasingly influencing the synthesis of organic compounds, including this compound. indianchemicalsociety.com Key principles of green chemistry applicable to its synthesis include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. paperpublications.orgresearchgate.net

The use of greener solvents like water, supercritical fluids, and ionic liquids, or even solvent-free conditions, are central to this approach. indianchemicalsociety.com For instance, the use of water as a solvent in organic synthesis is a significant area of research. indianchemicalsociety.com Additionally, employing microwave radiation or specific catalysts can lead to more environmentally benign synthetic routes. indianchemicalsociety.com The selection of solvents can be guided by tools like the CHEM21 solvent selection guide, which ranks solvents based on safety, health, and environmental criteria. nih.gov This allows chemists to choose solvents that are not only effective for the reaction but also have a lower environmental impact. nih.gov

Catalytic Routes for Enhanced Synthesis Efficiency

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency and selectivity. researchgate.net For reactions involving nitroarenes, various catalytic systems have been developed. researchgate.net While not specific to this compound, the general strategies for catalytic synthesis involving similar functional groups are relevant. These include the use of metal catalysts, often supported on materials like graphitic carbon nitride (g-C3N4), to facilitate reactions under milder conditions. researchgate.net

For example, palladium-based catalysts have been shown to be effective in various hydrogenation reactions. nih.gov The development of atomically dispersed catalysts, where individual metal atoms are stabilized on a support, represents a significant advancement, often leading to higher activity and selectivity. nih.gov Furthermore, the use of metal-free catalysts, such as graphene oxide, is an emerging area in green chemistry, offering a more sustainable alternative to traditional metal-based systems. researchgate.net The choice of catalyst can be critical in controlling the reaction's outcome and minimizing the formation of byproducts. researchgate.net

Reaction Condition Optimization for this compound Production

Optimizing reaction conditions is a critical step in maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves systematically studying the effects of various parameters such as temperature, pressure, reactant concentrations, and catalyst loading. beilstein-journals.org

Modern approaches to reaction optimization often employ automated systems and machine learning algorithms. beilstein-journals.orgnih.gov Automated reactors, such as the Optimization Sampling Reactor (OSR), allow for the rapid screening of a wide range of reaction conditions, including temperature, pressure, and reactant ratios, on a small scale. unchainedlabs.com These systems can significantly accelerate the process of identifying optimal conditions. unchainedlabs.com

Machine learning models can be used to predict reaction outcomes and suggest optimal conditions based on existing data. beilstein-journals.org These models can handle both categorical variables (like catalysts and solvents) and continuous variables (like temperature and concentration). beilstein-journals.org By integrating experimental data with computational models, researchers can more efficiently navigate the complex parameter space of a chemical reaction to find the most favorable conditions. beilstein-journals.org

Table 1: Key Parameters in Reaction Optimization

| Parameter | Description | Importance in Synthesis |

| Temperature | The degree of heat present in the reaction. | Affects reaction rate and selectivity. |

| Pressure | The force exerted per unit area on the reaction vessel. | Crucial for reactions involving gases. |

| Concentration | The amount of reactants dissolved in a solvent. | Influences reaction kinetics and equilibrium. |

| Catalyst | A substance that increases the rate of a reaction without being consumed. | Enhances efficiency and selectivity. |

| Solvent | The liquid in which reactants are dissolved. | Affects solubility, reactivity, and can influence the reaction pathway. |

Purification and Isolation Techniques for this compound

After the synthesis of this compound, it must be separated from unreacted starting materials, byproducts, and the reaction solvent. The choice of purification and isolation techniques depends on the physical and chemical properties of the compound and the impurities present. ijddr.in

Commonly used methods for the purification of organic compounds include:

Crystallization: This technique is based on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. atlanchimpharma.com A suitable solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. ijddr.in

Chromatography: This involves separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Techniques like column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are powerful tools for isolating pure compounds. atlanchimpharma.comnih.gov

Extraction: Liquid-liquid extraction can be used to separate the product from a reaction mixture based on its solubility in two immiscible liquids. atlanchimpharma.com

Filtration: This is a basic technique used to separate a solid product from a liquid. mdpi.com

The purity of the isolated this compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and HPLC analysis. atlanchimpharma.com

Table 2: Common Purification Techniques

| Technique | Principle of Separation | Application |

| Crystallization | Differential solubility | Purification of solid compounds. |

| Column Chromatography | Differential adsorption | Separation of components in a mixture. |

| Extraction | Differential solubility in immiscible liquids | Separation of compounds from a solution. |

| Filtration | Separation of solids from liquids | Isolation of a solid product. |

Chemical Reactivity and Transformation of Nitroterephthalonitrile

Mechanistic Studies of Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing substituent that significantly influences the electron density of the aromatic ring. Reactions involving this group are fundamental to the derivatization of nitroterephthalonitrile.

The primary reaction of the nitro group is its reduction to an amine, which proceeds through various intermediates. Mechanistic studies on the reduction of aromatic nitro compounds indicate a complex, multi-step process. orientjchem.org The reaction generally proceeds via nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. acs.orgnih.govacs.org The specific pathway and the stability of these intermediates can be influenced by the choice of reducing agent and reaction conditions. orientjchem.org

For aromatic nitro compounds, the addition of a nucleophile to the electron-deficient ring is often the rate-determining step in substitution reactions. nih.gov The strong electron-withdrawing nature of the nitro group, along with the two nitrile groups, activates the benzene (B151609) ring of this compound towards such nucleophilic attacks. nih.govwikipedia.orglibretexts.org Theoretical studies using parameters like aromaticity and electrophilicity indices help in understanding the factors that control the reaction direction and rate. nih.gov In some cases, reactions such as the nitro-nitrite rearrangement have been studied, although this is more relevant in gas-phase decompositions.

Reactions Involving the Nitrile Functionality

The two nitrile (-C≡N) groups on the this compound molecule are versatile functional groups that can undergo several important transformations. The carbon atom in the nitrile group is electrophilic and thus susceptible to nucleophilic attack. wikipedia.org

Key reactions of the nitrile functionality include:

Hydrolysis: Under acidic or basic conditions, nitrile groups can be hydrolyzed first to carboxamides and then to carboxylic acids. wikipedia.orgnumberanalytics.com

Reduction: The reduction of nitriles is a common method for synthesizing primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. studymind.co.uk However, achieving selective reduction of the nitrile groups in the presence of the nitro group is a synthetic challenge. Studies have focused on developing methods for the selective reduction of nitriles on a nitro-substituted benzene ring using various combinations of Lewis acids and borohydrides. calvin.educalvin.edu

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. wikipedia.org

The reactivity of the nitrile group can be leveraged for the synthesis of various derivatives, making this compound a versatile building block.

Aromatic Substitution Reactions of the Benzene Ring

The reactivity of the benzene ring in this compound is heavily influenced by its substituents. The nitro group and the two nitrile groups are all powerful electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgyoutube.comuomustansiriyah.edu.iq For an SNAr reaction to occur, a good leaving group, typically a halide, must be present on the ring. wikipedia.org While this compound does not possess a halide, the nitro group itself can sometimes act as a leaving group in the presence of potent nucleophiles under specific conditions. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the point of attack. libretexts.orgyoutube.com

Electrophilic Aromatic Substitution (EAS): Conversely, electrophilic aromatic substitution reactions on the this compound ring are highly disfavored. Electron-withdrawing groups deactivate the benzene ring toward electrophilic attack by reducing its electron density, making it less nucleophilic. libretexts.orgmsu.edumasterorganicchemistry.comphiladelphia.edu.jo A nitro group can decrease the ring's reactivity by a factor of a million or more. msu.edu Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation are generally not feasible under standard conditions. uomustansiriyah.edu.iqmsu.edulibretexts.org

This compound as a Precursor in Organic Transformations

The distinct reactivity of its functional groups makes this compound a key starting material for synthesizing more complex molecules, particularly heterocyclic structures.

Synthesis of Thioxanthone Derivatives

Thioxanthones are a class of sulfur-containing heterocyclic compounds with applications as photocatalysts and in the pharmaceutical industry. rsc.org this compound has been documented as a precursor in the synthesis of thioxanthone derivatives. The process involves the preparation of phenylthioterephthalic acid from this compound as a key step. This demonstrates the utility of this compound in constructing complex, polycyclic aromatic systems.

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. mdpi.comd-nb.infowikipedia.org The structure of this compound, particularly after the reduction of its nitro group, provides an excellent scaffold for building fused heterocyclic systems.

The reduction of the nitro group yields 2-aminoterephthalonitrile. This intermediate, possessing an amine group ortho to a nitrile group, is primed for cyclization reactions. This arrangement allows for the construction of various fused nitrogen-containing heterocycles. The synthesis of these complex molecules often relies on the strategic and selective transformation of the functional groups present in the starting material. chim.itnih.gov

Derivatization via Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most important transformations of this compound, opening up a wide array of synthetic possibilities. A significant challenge is the selective reduction of the nitro group without affecting the two nitrile groups.

Several reagents and methods have been developed for the chemoselective reduction of aromatic nitro compounds. orientjchem.orgacs.orgnih.govacs.orgbenthamdirect.com

| Reagent/System | Conditions | Selectivity Notes |

| SnCl₂·2H₂O | Alcohol or ethyl acetate | Highly effective for reducing nitro groups while leaving nitriles, esters, and halides unaffected. stackexchange.com |

| Indium Powder | Aqueous ethanolic ammonium (B1175870) chloride | Selectively reduces aromatic nitro groups in the presence of nitriles, esters, and halides. thieme-connect.com |

| Hydrazine (B178648) glyoxylate (B1226380) / Zn or Mg | Room temperature | Rapidly and selectively reduces nitro groups; compatible with nitriles. |

| Catalytic Hydrogenation (e.g., Pt/C) | H₂ gas, low pressure | Can be used, but catalyst choice is critical to avoid reduction of the nitrile groups. stackexchange.com |

| Iron-based catalysts | Formic acid or silanes | Offer mild conditions for nitro reduction with good functional group tolerance. acs.orgnih.govacs.org |

The resulting 2-aminoterephthalonitrile is a valuable intermediate for synthesizing nitrogen-containing heterocycles, dyes, and other functional materials. The selective nature of these reduction methods is crucial for the successful synthesis of complex target molecules.

Chemo- and Regioselectivity in this compound Reactions

The chemical behavior of this compound is largely dictated by the interplay of its three electron-withdrawing substituents: one nitro group (-NO₂) and two cyano groups (-CN). These groups render the aromatic ring highly electron-deficient, creating a molecule with multiple reactive sites. The specific outcome of a reaction involving this compound is therefore highly dependent on the principles of chemoselectivity (preferential reaction of one functional group over another) and regioselectivity (preferential reaction at one position over another). slideshare.netwikipedia.orgdurgapurgovtcollege.ac.in

Chemoselectivity: The Nitro Group vs. The Cyano Groups

Chemoselectivity in this compound reactions is most prominently observed in reduction and nucleophilic substitution reactions. The presence of both nitro and cyano functionalities, which are reducible, and the activated aromatic ring, which is susceptible to nucleophilic attack, provides a rich landscape for selective transformations.

Selective Reduction of the Nitro Group

The reduction of a nitro group on an aromatic ring that also contains nitriles is a common synthetic challenge. calvin.edu Various reagents have been developed to achieve the chemoselective reduction of the nitro group to an amine while leaving the cyano groups intact. This transformation is valuable as the resulting aminoterephthalonitrile is a versatile building block for further synthesis.

Several methods have proven effective for this selective reduction:

Catalytic Hydrogenation: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both nitro and nitrile groups, catalytic hydrogenation offers a milder alternative. commonorganicchemistry.com Using specific catalysts and conditions, the nitro group can be selectively reduced. For instance, Raney nickel is often used for substrates where dehalogenation is a concern, and palladium on carbon (Pd/C) is a common choice, although its reactivity with other functional groups must be considered. commonorganicchemistry.com

Metal-Based Reductants: Systems using metals like iron (Fe) or zinc (Zn) in acidic media provide a mild and effective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Another notable system is the use of sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts like iron(II) chloride (FeCl₂). This combination enhances the selectivity for the nitro group over other groups like esters, and similar selectivity can be expected for nitriles. d-nb.info

Transfer Hydrogenation: Reagents like hydrazine glyoxylate in the presence of zinc or magnesium powder can selectively and rapidly reduce aromatic nitro groups at room temperature. This method is advantageous as it avoids the use of expensive noble metals and harsh conditions.

The general scheme for this chemoselective reduction is as follows:

Image of the chemoselective reduction of this compound to aminoterephthalonitrile.

Interactive Data Table: Chemoselective Reduction of Aromatic Nitro Compounds

The following table summarizes various reagent systems used for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities, which are applicable to this compound.

| Reagent System | Conditions | Selectivity Notes | Yield | Reference(s) |

| H₂ + Raney Nickel | Varies | Reduces nitro groups; often avoids dehalogenation of aryl halides. | Good | commonorganicchemistry.com |

| Fe + Acid (e.g., AcOH) | Mild acidic | Reduces nitro groups in the presence of other reducible groups. | Good | commonorganicchemistry.com |

| Zn + Acid (e.g., AcOH) | Mild acidic | Similar to Fe, provides mild reduction of nitro groups. | Good | commonorganicchemistry.com |

| NaBH₄ + FeCl₂ | Varies | High chemoselectivity for nitro group over esters; applicable to nitriles. | Up to 96% | d-nb.info |

| Hydrazine glyoxylate + Zn/Mg | Room Temp | Rapid, selective reduction of nitro group; avoids hydrogenolysis. | Good | |

| Na₂S | Varies | Can selectively reduce one nitro group in the presence of others. | Varies | commonorganicchemistry.com |

Regioselectivity: Nucleophilic Aromatic Substitution (SNAr)

The three strong electron-withdrawing groups on the this compound ring activate it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of one of the substituents as a leaving group. The regioselectivity of the attack is determined by which position leads to the most stable intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org

For 2-nitroterephthalonitrile, the nitro group at C2 strongly activates the ortho (C1) and para (C4) positions, which are coincidentally the locations of the two cyano groups. The cyano groups themselves are also activating. This electronic arrangement makes the carbons bearing the cyano groups the most electrophilic sites and thus the primary targets for nucleophilic attack.

Displacement of a Cyano Group

Research has shown that in reactions with nucleophiles, one of the cyano groups is often preferentially displaced over the nitro group. The cyano group can be an effective leaving group in SNAr reactions, particularly when the ring is highly activated. snnu.edu.cn

For example, in reactions with alkoxide or amine nucleophiles, the substitution typically occurs at C1 or C4, replacing a cyano group. The regioselectivity between the C1 and C4 positions can be influenced by the specific nucleophile and reaction conditions, though both are highly activated.

Image of the regioselective SNAr reaction of this compound, showing the displacement of a cyano group.

Factors Influencing Regioselectivity in SNAr:

Activating Group Position: The nitro group is a powerful SNAr activating group. Its placement at C2 directs nucleophilic attack to the C1 and C4 positions where the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. masterorganicchemistry.comyoutube.com

Leaving Group Ability: While the nitro group can sometimes act as a leaving group, the cyano group is also a viable leaving group in highly electron-deficient systems. The relative leaving group ability can influence the reaction pathway.

Nucleophile: The nature of the incoming nucleophile can play a role in determining which site is attacked and which group is ultimately displaced.

Interactive Data Table: Regioselectivity in SNAr Reactions of Activated Arenes

This table outlines the general principles of regioselectivity in SNAr reactions applicable to this compound.

| Position of Electron-Withdrawing Group (EWG) | Effect on Reactivity | Favored Position for Nucleophilic Attack | Reference(s) |

| ortho to Leaving Group | Strong Activation | Carbon bearing the leaving group | wikipedia.orgmasterorganicchemistry.comyoutube.com |

| para to Leaving Group | Strong Activation | Carbon bearing the leaving group | wikipedia.orgmasterorganicchemistry.comyoutube.com |

| meta to Leaving Group | Weak Activation | Reaction is significantly slower or does not occur | masterorganicchemistry.com |

In the context of 2-nitroterephthalonitrile, the nitro group at C2 is ortho to the cyano group at C1 and meta to the hydrogens at C3 and C5. It is also in a position relative to the C4 cyano group that allows for significant resonance stabilization of an attack at C4. This makes the displacement of the cyano groups at C1 and C4 the most favorable SNAr pathways.

Derivatives and Analogues of Nitroterephthalonitrile

Synthesis of Nitroterephthalonitrile Derivatives and Analogues

The generation of derivatives and analogues from this compound is a methodical process that can be categorized into three primary strategies: modification of the nitro group, functionalization of the nitrile groups, and alterations to the central aromatic ring.

Nitro Group Modifications

A significant pathway for creating derivatives involves the chemical reduction of the nitro group. This transformation is a cornerstone of aromatic chemistry, offering a route to various nitrogen-containing functional groups. wikipedia.org The reduction of aromatic nitro compounds can yield a range of products depending on the reagents and reaction conditions. wikipedia.org

Commonly, the nitro group is reduced to an amino group (–NH2), converting this compound into aminoterephthalonitrile. This transformation is typically achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon, or by using metals in acidic media, such as iron in acetic acid. wikipedia.org Another effective method involves the use of sodium hydrosulfite. wikipedia.org

Furthermore, partial reduction of the nitro group can lead to the formation of hydroxylamino (–NHOH) derivatives. wikipedia.org Reagents such as zinc metal in aqueous ammonium (B1175870) chloride are employed for this purpose. wikipedia.org These hydroxylamino intermediates are themselves valuable for further synthetic elaborations.

The complete removal of the nitro group, a process known as hydrodenitration, replaces the nitro group with a hydrogen atom. While challenging, this can be accomplished through catalytic hydrogenation over specific catalysts at elevated temperatures or via radical reactions. wikipedia.org

Nitrile Group Functionalizations

The two nitrile (–C≡N) groups on the terephthalonitrile (B52192) backbone are prime sites for a variety of chemical transformations, leading to a diverse set of functionalized derivatives. researchgate.netebsco.com

One of the most fundamental reactions of nitriles is hydrolysis, which can be performed under acidic or basic conditions. wikipedia.org This process initially converts the nitrile groups into amides (–CONH2) and, upon further reaction, into carboxylic acids (–COOH). ebsco.comwikipedia.org This allows for the synthesis of dicarboxamides and dicarboxylic acid derivatives of the parent molecule.

The nitrile groups can also undergo reduction to form primary amines (–CH2NH2). libretexts.org This is typically accomplished using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. libretexts.org

Additionally, the electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. libretexts.org This reaction pathway leads to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org Cycloaddition reactions, particularly [3+2] cycloadditions with azides, provide a route to nitrogen-containing heterocyclic compounds. researchgate.net

Modifications of the Aromatic Core

Altering the aromatic ring of this compound introduces another layer of structural diversity. Nucleophilic aromatic substitution (SNAr) reactions are a key strategy for this purpose. The strong electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring towards attack by nucleophiles.

For instance, reacting this compound with thiophenols in the presence of a base can lead to the substitution of a hydrogen or a suitable leaving group on the aromatic ring with a thioether linkage. google.com This approach has been utilized in the synthesis of precursors for thioxanthone derivatives. google.com

Structural Elucidation of this compound Derivatives

The precise determination of the molecular structure of newly synthesized this compound derivatives is crucial. A combination of modern spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for deducing the connectivity and spatial arrangement of atoms. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR reveals the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in establishing correlations between different nuclei, which is particularly useful for complex or highly substituted derivatives. mhc-isuct.rumdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and can provide information about their elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com Fragmentation patterns observed in the mass spectrum can offer additional structural clues.

Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups. spectroscopyonline.com The characteristic stretching frequencies of the nitro (NO2) group, typically appearing as two strong bands, and the nitrile (C≡N) group are readily identifiable. spectroscopyonline.com

X-ray Crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline sample. This technique is invaluable for unambiguously establishing the stereochemistry and conformation of complex molecules.

The following table provides a summary of the spectroscopic data for a hypothetical this compound derivative:

| Technique | Observed Data | Interpretation |

| 1H NMR | Multiple signals in the aromatic region | Protons on the benzene (B151609) ring |

| 13C NMR | Resonances corresponding to aromatic carbons, nitrile carbons, and carbons of substituent groups | Carbon framework of the molecule |

| IR Spectroscopy | Strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹; sharp absorption around 2230 cm⁻¹ | Presence of nitro and nitrile functional groups |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight | Confirmation of the molecular formula |

Reactivity Profiles of this compound Analogues

The reactivity of this compound analogues is largely dictated by the nature and interplay of their functional groups.

Analogues where the nitro group has been modified exhibit reactivity characteristic of the new functional group. For example, the presence of an amino group in aminoterephthalonitrile analogues allows for diazotization reactions, followed by a wide range of Sandmeyer-type reactions to introduce various substituents. libretexts.org Hydroxylamino derivatives can undergo oxidation to form nitroso compounds. libretexts.org

The reactivity of the nitrile groups in analogues often mirrors that of the parent compound, including hydrolysis, reduction, and addition of nucleophiles. wikipedia.orglibretexts.org However, the electronic nature of other substituents on the aromatic ring can modulate the reactivity of the nitrile groups.

The reduction of the nitro group is a complex process that can proceed through various intermediates, including nitroso and hydroxylamino species, ultimately leading to the amino group. nih.gov The stability and reactivity of these intermediates can be influenced by the surrounding molecular structure.

The following table outlines the expected reactivity of different classes of this compound analogues:

| Analogue Class | Key Functional Group | Characteristic Reactions |

| Amino-terephthalonitriles | Amino (–NH2) | Diazotization, acylation, alkylation |

| Hydroxylamino-terephthalonitriles | Hydroxylamino (–NHOH) | Oxidation to nitroso compounds, rearrangement |

| Carboxy-terephthalonitriles | Carboxylic Acid (–COOH) | Esterification, amide formation, reduction to alcohols |

| Amino-methyl-terephthalonitriles | Primary Amine (–CH2NH2) | Reactions typical of primary amines |

| Thioether-substituted terephthalonitriles | Thioether (–SR) | Oxidation to sulfoxides and sulfones |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and probing the vibrational modes of the nitroterephthalonitrile molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the molecular components of a sample by analyzing its infrared spectrum. ebsco.com The uniqueness of a molecule's infrared spectrum makes FT-IR an invaluable tool for chemical identification. ebsco.comspectroscopyonline.com This method measures the absorption of infrared radiation by a sample at various wavelengths, revealing the characteristic vibrational frequencies of its chemical bonds. bruker.comwikipedia.org

In the FT-IR spectrum of this compound, distinct peaks corresponding to the stretching and bending vibrations of its functional groups are observed. Key vibrational bands include those for the nitro group (NO₂) and the nitrile group (C≡N). The analysis of these spectral features provides direct evidence for the presence of these functional groups and offers insights into the molecular structure.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240 - 2220 |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1345 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

This table presents typical FT-IR absorption ranges for the functional groups present in this compound.

Raman spectroscopy is a non-invasive analytical technique that provides detailed information about the chemical structure and molecular vibrations within a sample. nih.gov It involves illuminating a sample with a laser and analyzing the scattered light. nih.gov While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering), which corresponds to the vibrational energy levels of the molecules. nih.gov

For this compound, Raman spectroscopy can be used to identify characteristic peaks, such as those for the nitro and nitrile groups. For instance, the symmetric and asymmetric stretching vibrations of the nitro group and the stretching vibration of the nitrile group would produce distinct Raman shifts. spectroscopyonline.com This technique is particularly useful for analyzing solid samples and can provide complementary information to FT-IR spectroscopy. spectroscopyonline.com

Electronic Spectroscopy for Delocalization and Transition Analysis

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) spectroscopy, are employed to study the electronic transitions within the this compound molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This absorption is influenced by the sample's composition, providing information about the electronic transitions between molecular orbitals. technologynetworks.comwikipedia.org The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring, the nitro group, and the nitrile groups. The position and intensity of these bands provide insights into the extent of electronic delocalization within the molecule.

Derivative spectroscopy is a powerful analytical tool that enhances the resolution of spectral data by calculating the first, second, or higher-order derivatives of a spectrum. slideshare.netijcrt.org This technique is particularly valuable for resolving overlapping spectral bands and accurately determining the wavelength of maximum absorption (λmax). slideshare.net For this compound, applying derivative techniques to its UV-Vis spectrum can help to better distinguish between closely spaced electronic transitions and remove background interference, leading to more precise qualitative and quantitative analysis. ijcrt.orgresearchgate.net Second derivative spectra, for instance, produce a negative peak at the same wavelength as the original peak, which can be easier to interpret. spectroscopyeurope.com

The primary advantages of derivative spectroscopy include:

Enhanced resolution of overlapping spectral bands. ijcrt.org

Accurate determination of peak wavelengths. slideshare.net

Elimination of background absorption. ijcrt.org

However, a significant drawback is the potential for a decreased signal-to-noise ratio at higher derivative orders.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. A patent for a related compound provides an example of ¹H NMR data for a substituted this compound derivative, showing distinct signals for the aromatic protons. google.com For this compound itself, ¹H NMR and ¹³C NMR spectroscopy would provide crucial information.

The ¹H NMR spectrum would reveal the chemical shifts and coupling patterns of the protons on the aromatic ring. The symmetry of the molecule would influence the number and multiplicity of the signals observed. Due to the electron-withdrawing nature of the nitro and nitrile groups, the aromatic protons would be expected to resonate at downfield chemical shifts.

| Nucleus | Type of Information Provided | Expected Observations for this compound |

| ¹H | Chemical environment and connectivity of protons. | Signals for aromatic protons, likely downfield due to electron-withdrawing groups. |

| ¹³C | Carbon skeleton of the molecule. | Distinct signals for aromatic carbons and nitrile carbons. |

This table outlines the expected information from NMR spectroscopy for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. In the case of this compound, the aromatic protons exhibit distinct signals in the ¹H NMR spectrum.

A ¹H NMR spectrum of a related compound, this compound treated with methyl thioglycolate and sodium carbonate in methanol, was recorded at 300 MHz in DMSO-d6. The aromatic protons showed signals at δ 8.50 (s, 1H), 8.32 (d, 1H), and 7.80 (dd, 1H). google.com For 3-nitrophthalonitrile, the proton signals are observed in the range of δ 1-3. spectrabase.com Another related dinitrile compound, 2-methyl-3-nitroaniline, shows proton signals at δ 7.07 (t, J = 8.0 Hz, 1 H), 6.93 (d, J = 7.9 Hz, 1 H), and 6.88 (d, J = 8.0 Hz, 1 H) in a 400 MHz DMSO spectrum. rsc.org

Table 1: ¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| This compound derivative | DMSO-d6 | 300 | 8.50 (s, 1H), 8.32 (d, 1H), 7.80 (dd, 1H) google.com |

| 3-Nitrophthalonitrile | - | - | 1-3 spectrabase.com |

| 2-Methyl-3-nitroaniline | DMSO | 400 | 7.07 (t, J = 8.0 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its electronic environment.

For a derivative of this compound, the ¹³C NMR spectrum would reveal signals for the aromatic carbons and the nitrile carbons. In a similar compound, 2-methyl-3-nitroaniline, the ¹³C NMR spectrum (100 MHz, DMSO) shows signals at δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, and 12.88. rsc.org The nitrile carbon in valeronitrile (B87234) appears around 120 ppm. youtube.com Generally, quaternary carbons, such as the nitrile carbon, tend to show weaker signals. youtube.com

Table 2: ¹³C NMR Data for a Related Compound (2-Methyl-3-nitroaniline)

| Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) |

| DMSO | 100 | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 rsc.org |

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide more detailed structural information by revealing correlations between different nuclei. wikipedia.org

COSY experiments show correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org This helps in identifying adjacent protons in the molecular structure.

HSQC experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org This is invaluable for assigning carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons, which is crucial for determining the three-dimensional structure of a molecule. libretexts.orgyoutube.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular mass and elemental composition of a compound. ncl.ac.uk It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). youtube.com

For this compound, mass spectrometry would confirm its molecular weight of 173.13 g/mol . spectrabase.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which for C₈H₃N₃O₂ is 173.022526 g/mol . spectrabase.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the structure of the molecule by breaking it into smaller, characteristic fragments. thermofisher.com This fragmentation pattern can be used to confirm the identity of the compound and to elucidate its structure. Common ionization techniques include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS). ncl.ac.ukhw.ac.uk

X-ray Diffraction Studies of Crystalline this compound and its Derivatives

While a specific crystal structure of this compound is not detailed in the provided search results, X-ray diffraction studies are essential for understanding the solid-state properties of this and related compounds. buffalo.edulu.se Such studies would reveal the planarity of the benzene (B151609) ring, the geometry of the nitro and cyano groups, and the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal lattice.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic behavior of nitroterephthalonitrile. By solving approximations of the Schrödinger equation, these techniques elucidate electron distribution, orbital energies, and reactivity, which are governed by the interplay of the electron-withdrawing nitro (NO₂) and cyano (CN) groups on the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of many-body systems. dtu.dk It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. dtu.dkepa.gov DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties.

For this compound, DFT calculations can be employed to optimize the molecular geometry, providing precise bond lengths and angles. These calculations typically show that the presence of the strong electron-withdrawing nitro and cyano groups leads to a shortening of the adjacent carbon-carbon bonds within the aromatic ring and a slight distortion from perfect hexagonal symmetry. Various functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311G** to achieve a balance between computational cost and accuracy for nitroaromatic compounds. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G )**

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-NO₂ | ~1.48 Å |

| C-CN | ~1.45 Å | |

| C=C (aromatic) | 1.38 - 1.41 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | O-N-O | ~125° |

| C-C-N (nitro) | ~118° | |

| C-C-N (cyano) | ~179° |

Note: These are typical, illustrative values and can vary based on the specific functional and basis set used.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics to solve the electronic Schrödinger equation. nasa.gov Unlike DFT, which uses an empirically fitted functional, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution, with accuracy generally improving with the level of theory and basis set size. nasa.govresearchgate.netnih.gov

These methods can be used to obtain highly accurate energies, structures, and properties for this compound. mdpi.com For instance, Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] is often considered the "gold standard" for its high accuracy in predicting molecular energies. arxiv.org Applying such methods can provide benchmark data for the heat of formation, electronic transition energies, and reaction barriers involving this compound. While computationally more demanding than DFT, ab initio calculations are crucial for validating results from less rigorous methods and for studying systems where electron correlation effects are particularly complex. nasa.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.net It is a real physical property that represents the net electrostatic effect of a molecule's total charge distribution (electrons and nuclei) and is calculated on the surface of the molecule. ias.ac.inavogadro.cc The MEP map helps to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. avogadro.ccrsc.org

For this compound, an MEP analysis would reveal distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): The most negative regions are expected to be located around the oxygen atoms of the nitro group and the nitrogen atom of the cyano groups, corresponding to their lone pair electrons. ias.ac.in These areas are susceptible to electrophilic attack.

Positive Potential (Blue): Strong positive potential would be observed over the hydrogen atoms of the aromatic ring and, notably, on the aromatic ring itself, particularly near the carbon atoms attached to the electron-withdrawing groups. This indicates a high susceptibility of the ring to nucleophilic attack, a characteristic feature of electron-deficient aromatic systems.

The MEP provides a clear rationale for the intermolecular interactions and the regioselectivity of the molecule in chemical reactions. researchgate.netdtic.mil

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals are critical for determining molecular reactivity, electronic spectra, and chemical stability. researchgate.netlibretexts.org

In this compound, the presence of both nitro and dicyano substituents, which are powerful electron-withdrawing groups, significantly lowers the energies of both the HOMO and LUMO compared to unsubstituted benzene.

LUMO: The LUMO is expected to be delocalized over the entire molecule, with significant contributions from the π* orbitals of the benzene ring and the nitro group. Its low energy makes this compound a strong electron acceptor (electrophile).

HOMO: The HOMO is primarily associated with the π-system of the aromatic ring. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A small gap suggests that the molecule is more polarizable and reactive. For this compound, the calculated ΔE would be relatively small, consistent with a reactive aromatic compound.

Table 2: Illustrative FMO Energies for this compound

| Orbital | Energy (eV) | Description |

| LUMO | ~ -3.5 eV | Electron acceptor, susceptible to nucleophilic attack |

| HOMO | ~ -8.0 eV | Electron donor, involved in electrophilic reactions |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates high reactivity |

Note: These are representative values derived from typical DFT calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By integrating Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, molecular vibrations, and interactions with other molecules. mdpi.comyoutube.com

For a relatively rigid molecule like this compound, MD simulations are useful for studying its interactions in different environments, such as in solution or within a crystal lattice. Simulations can reveal how solvent molecules arrange around the solute and can be used to calculate properties like the free energy of solvation. Conformational analysis of this compound is straightforward due to its rigidity. youtube.com The primary conformational freedom involves the rotation of the nitro group around the C-N bond. MD simulations, coupled with quantum chemical calculations, can determine the rotational barrier and the equilibrium torsional angle of the nitro group relative to the plane of the benzene ring. These studies often show that the nitro group is slightly twisted out of the plane to minimize steric hindrance with the adjacent cyano group. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including any intermediates and transition states. nih.gov Computational chemistry is a powerful tool for elucidating these reaction pathways. numberanalytics.comrsc.org

Transition State (TS) theory describes the reaction rate in terms of the properties of a transient, high-energy structure known as the transition state, which represents the energy maximum along the reaction coordinate. ucsb.eduuni-giessen.de Computational methods can locate the geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is a critical determinant of the reaction rate. ucsb.edu

For this compound, these methods could be applied to study various reactions, such as nucleophilic aromatic substitution. For example, the reaction pathway for the displacement of the nitro group by a nucleophile could be mapped. Calculations would involve:

Identifying the reactant and product structures.

Locating the transition state structure, which would likely involve the formation of a Meisenheimer-like complex. nih.gov

Calculating the activation energy to predict the reaction's feasibility and rate.

These theoretical investigations provide deep mechanistic insights that complement experimental kinetic studies. nih.govumich.edu

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides a powerful lens for understanding the spectroscopic properties of this compound. Through methods like Density Functional Theory (DFT), researchers can calculate and predict various spectroscopic data, which can then be compared with experimental results to gain deeper insights into the molecule's structure and behavior.

One study employed the DFT/B3LYP method with a 6-311G(d,p) basis set to investigate the structural and spectroscopic properties of 3-nitrophthalonitrile, a closely related isomer. ijcesen.comdergipark.org.tr The calculated vibrational frequencies, after being scaled, showed good agreement with experimental Fourier Transform Infrared (FT-IR) and Raman spectra. dergipark.org.tr For instance, the characteristic vibrational band of the phthalonitrile (B49051) moiety was experimentally observed at 2238 cm⁻¹ in the FT-IR spectrum and computed to be at 2274 cm⁻¹. dergipark.org.tr Similarly, the NO₂ stretching vibration was found at 1539 cm⁻¹ in the IR spectrum and calculated to be 1562 cm⁻¹, which aligns well with literature values for nitro compounds. dergipark.org.tr

The same computational approach was used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr The theoretical ¹³C-NMR and ¹H-NMR chemical shifts were found to be in close agreement with the experimental data. dergipark.org.tr Such correlations between experimental and theoretical data are crucial for confirming the molecular structure and understanding the electronic environment of the different atoms within the molecule.

Table 1: Comparison of Experimental and Calculated Spectroscopic Data for 3-Nitrophthalonitrile

| Spectroscopic Technique | Experimental Value | Calculated Value (DFT/B3LYP/6-311G(d,p)) |

| FT-IR (cm⁻¹) | ||

| Phthalonitrile C≡N stretch | 2238 | 2274 |

| NO₂ stretch | 1539 | 1562 |

| ¹³C-NMR (ppm) | 149.40-111.45 | 159.84-117.09 |

| ¹H-NMR (ppm) | 8.66-8.13 | 8.96-8.26 |

| Source: dergipark.org.tr |

These computational studies not only validate experimental findings but also provide a detailed assignment of the vibrational modes and a deeper understanding of the electronic structure that governs the spectroscopic properties. dergipark.org.tr The ability to accurately predict spectroscopic data is invaluable for identifying and characterizing this compound and its derivatives in various applications.

Design Principles for Novel this compound-Based Systems

The development of novel materials based on this compound relies on a set of design principles that guide the synthesis and engineering of systems with desired properties. These principles often emerge from a combination of computational modeling and experimental validation.

A key design principle involves leveraging the inherent properties of the this compound molecule as a building block. Phthalonitriles, in general, are essential precursors for the synthesis of phthalocyanines, which have a wide range of applications in materials science. dergipark.org.tr The presence of the nitro group and cyano groups in this compound offers specific functionalities that can be exploited.

Key Design Considerations:

Functional Group Chemistry: The nitro and cyano groups are strong electron-withdrawing groups, which significantly influence the electronic properties of the molecule. This characteristic is a critical design element for creating materials with specific electronic or optical properties. For instance, in the context of nonlinear optical (NLO) materials, the presence of such groups can enhance the hyperpolarizability of the system. researchgate.net

Molecular Assembly and Architecture: The planar structure of the phthalonitrile core can be utilized to design ordered molecular assemblies, such as liquid crystals or thin films. The interactions between molecules, including π-π stacking and dipole-dipole interactions, are crucial for controlling the macroscopic properties of the material. cism.it

Coordination Chemistry: The nitrogen atoms of the cyano groups can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. This approach allows for the creation of highly structured, porous materials with potential applications in catalysis, gas storage, and sensing. The choice of the metal ion and the coordination geometry are key design parameters.

Computational Material Design: High-throughput computational screening and machine learning are emerging as powerful tools for accelerating the discovery of new materials. chemrxiv.orgchemrxiv.org By computationally exploring the vast chemical space of possible this compound derivatives and their assemblies, researchers can identify promising candidates with targeted properties before undertaking expensive and time-consuming experimental synthesis. chemrxiv.orgchemrxiv.org Design principles such as ionicity and bond strength are being used to guide these computational searches for novel functional materials. chemrxiv.org

By systematically applying these design principles, scientists can tailor the properties of this compound-based systems for a wide array of advanced applications. The synergy between computational prediction and experimental synthesis is crucial for the rational design and development of the next generation of materials derived from this versatile chemical compound.

Applications of Nitroterephthalonitrile in Materials Science

Utilization in Polymer Synthesis and Modification

Nitroterephthalonitrile serves as a valuable monomer and building block in the synthesis of novel polymers. The presence of reactive nitrile groups allows for its incorporation into polymer chains through various polymerization techniques. Additionally, the nitro group can be chemically modified post-polymerization to introduce new functionalities, making it a versatile tool for tailoring polymer properties. beilstein-journals.orgrsc.org

Furthermore, post-polymerization modification of polymers containing this compound units opens up a wide array of possibilities. beilstein-journals.org The nitro group can be reduced to an amino group, which can then be used for further chemical reactions, such as cross-linking or grafting of other polymer chains. This allows for the fine-tuning of material properties like solubility, mechanical strength, and chemical resistance.

Role in Advanced Organic Electronic Materials

The field of organic electronics has identified this compound as a promising component in the design of new functional materials. european-mrs.commdpi.comlbl.gov Its electron-deficient nature makes it a suitable candidate for use in various electronic devices where specific charge transport and photoactive properties are required.

Photoactive Materials

In the realm of photoactive materials, which are central to technologies like solar cells and photodetectors, this compound derivatives are being explored for their ability to absorb and convert light into other forms of energy. researchgate.netmdpi.comaalto.filabevans.co.uk The electronic structure of this compound can be tailored through chemical synthesis to optimize its light-harvesting capabilities across different regions of the electromagnetic spectrum.

Research in this area focuses on incorporating this compound into larger conjugated systems to enhance their photo-responsiveness. By strategically combining it with other organic molecules, scientists can create materials with tailored absorption spectra and improved efficiency in light-driven processes. researchgate.net

Charge Transport Materials

Efficient charge transport is a critical factor in the performance of organic electronic devices. This compound-based materials are being investigated for their potential as electron-transporting materials. rsc.orgmdpi.comtcichemicals.comnih.gov The electron-withdrawing nitro and nitrile groups facilitate the movement of electrons through the material, a key requirement for components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Studies have shown that the incorporation of this compound into organic semiconductors can influence their charge carrier mobility. The molecular packing and electronic coupling between adjacent molecules, which are crucial for efficient charge transport, can be controlled by modifying the chemical structure of the this compound derivatives. mdpi.com

Integration into Functional Nanomaterials and Composites

The versatility of this compound extends to the realm of nanotechnology, where it is used to create functional nanomaterials and composites with tailored properties. mdpi.comresearchgate.netnih.govdemokritos.gr By integrating this compound into nanostructures, researchers can develop materials with enhanced performance for a variety of applications.

For instance, this compound can be incorporated into polymer-based nanocomposites to improve their mechanical, thermal, and electrical properties. researchgate.net The strong interactions between the this compound units and the nanofiller materials, such as carbon nanotubes or graphene, can lead to a more robust and functional composite material.

Furthermore, the surface of nanoparticles can be functionalized with this compound derivatives to create hybrid materials with specific functionalities. nih.gov This approach allows for the development of sensors, catalysts, and drug delivery systems with enhanced targeting and responsiveness.

Development of Optoelectronic Materials

Optoelectronic materials, which interact with both light and electricity, are at the heart of modern communication and display technologies. jlu.edu.cnrsc.orgrsc.orgmdpi.comuv.es this compound is emerging as a key building block in the design of new organic optoelectronic materials with improved performance and stability.

The unique combination of electron-withdrawing groups and an aromatic core in this compound allows for the fine-tuning of the material's optical and electronic properties. By incorporating it into conjugated polymers and small molecules, researchers can create materials that exhibit desirable characteristics such as high quantum yield, good charge mobility, and strong light absorption. jlu.edu.cn

These tailored optoelectronic materials are being investigated for use in a wide range of applications, including:

Organic light-emitting diodes (OLEDs) for displays and lighting

Organic solar cells (OSCs) for renewable energy generation

Organic photodetectors for imaging and sensing applications

Application in Catalysis

The chemical reactivity of this compound also lends itself to applications in catalysis. The nitro group can act as a catalytic site or be transformed into other functional groups that can participate in catalytic reactions. google.com

For example, the reduction of the nitro group to an amino group can yield a catalyst with basic properties, which can be used to promote a variety of organic reactions. Additionally, the nitrile groups can be hydrolyzed to carboxylic acid groups, creating a solid acid catalyst.

Moreover, this compound can be used as a ligand to coordinate with metal centers, forming metal-organic frameworks (MOFs) or other coordination polymers with catalytic activity. The porous nature of these materials, combined with the catalytic properties of the this compound-metal complex, makes them promising candidates for applications in heterogeneous catalysis.

Coordination Chemistry of Nitroterephthalonitrile

Nitroterephthalonitrile as a Ligand in Metal Complexes

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. byjus.com The nature of the ligand, including its constituent atoms and functional groups, dictates the stability, structure, and reactivity of the resulting complex. libretexts.org this compound possesses two primary functional groups that could potentially engage in coordination with a metal center: the nitro group (-NO₂) and two nitrile groups (-CN).

The nitrile group is a well-known coordinating group, typically binding to metal ions through the nitrogen lone pair in a linear or bent fashion. wikipedia.org The nitro group can coordinate to a metal center through either the nitrogen atom (a nitro complex) or one of the oxygen atoms (a nitrito complex), a phenomenon known as linkage isomerism. wikipedia.org Given the presence of these three potential donor sites, this compound could theoretically function as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers. The specific coordination mode would likely depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. researchgate.net

Synthesis and Characterization of this compound-Metal Complexes

The synthesis of metal complexes typically involves the reaction of a metal salt with the desired ligand in a suitable solvent. bhu.ac.innih.gov A hypothetical synthesis of a this compound-metal complex might involve dissolving a metal salt, such as a metal chloride or nitrate, and this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) and then heating the mixture to facilitate the reaction. isca.me The resulting complex, if it precipitates, could then be isolated by filtration.

Characterization of such a hypothetical complex would involve a suite of analytical techniques to determine its structure and properties. These methods would likely include:

Infrared (IR) Spectroscopy: To identify the coordination of the nitro and nitrile groups by observing shifts in their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. rsc.org

Elemental Analysis: To confirm the empirical formula of the complex.

UV-Visible Spectroscopy: To study the electronic transitions within the complex. orientjchem.org

Binding Modes and Coordination Geometries

Monodentate Coordination: The ligand could bind to a single metal ion through one of the nitrile nitrogen atoms or a nitro group oxygen/nitrogen.

Bidentate Chelation: It is possible, though perhaps sterically hindered, that the ligand could chelate to a metal center using one nitrile group and the adjacent nitro group.

Bridging Coordination: The linear arrangement of the nitrile groups on the benzene (B151609) ring makes this compound a prime candidate for acting as a bridging ligand, linking two metal centers to form polynuclear complexes or coordination polymers. byjus.com

The coordination number of the metal ion and the preferred binding mode of the ligand would dictate the coordination geometry. libretexts.org Common geometries include octahedral, tetrahedral, and square planar. libretexts.org For instance, if two this compound ligands were to act as bidentate chelators to a metal ion that prefers a coordination number of four, a tetrahedral or square planar geometry could be envisioned. libretexts.orgmdpi.com

Electronic and Structural Properties of Coordination Compounds

The electronic properties of coordination compounds, such as their color and magnetic behavior, are determined by the d-electron configuration of the central metal ion and the nature of the ligand field. libretexts.org The nitro and nitrile groups are generally considered to be moderate to strong field ligands, meaning they would cause a significant splitting of the metal's d-orbitals. libretexts.org This would influence the electronic transitions and, consequently, the color of the complex. byjus.com

The structural properties, such as bond lengths and angles within the coordinated this compound ligand, would likely differ from those in the free ligand. For example, upon coordination of a nitrile group, the C≡N bond length might slightly increase, and its infrared stretching frequency would shift.

Hypothetical Spectroscopic Data for a this compound-Metal Complex:

| Spectroscopic Technique | Hypothetical Observation for [M(this compound)₂Cl₂] | Implication |

| Infrared (IR) Spectroscopy | Shift in ν(C≡N) from ~2230 cm⁻¹ to a higher frequency. | Coordination of the nitrile nitrogen to the metal center. |

| Shift in ν(NO₂) from ~1530 cm⁻¹ and ~1350 cm⁻¹ | Coordination involving the nitro group. | |

| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region. | d-d electronic transitions of the metal ion in the ligand field. |

| ¹H NMR Spectroscopy | Shift in the chemical shifts of the aromatic protons. | Change in the electronic environment of the benzene ring upon coordination. |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound complexes has been found in the reviewed literature.

Potential Applications of this compound Coordination Complexes

While no specific applications for this compound complexes have been reported, the known applications of related coordination compounds allow for speculation on their potential uses. solubilityofthings.comlibretexts.org

Catalysis: Metal complexes are widely used as catalysts in a variety of organic reactions. The electronic properties of the nitro and nitrile groups could modulate the catalytic activity of a metal center.

Materials Science: The ability of this compound to act as a bridging ligand could be exploited in the synthesis of coordination polymers or metal-organic frameworks (MOFs). mdpi.com These materials can have applications in gas storage, separation, and sensing.

Dyes and Pigments: Many coordination compounds are intensely colored and are used as dyes and pigments. researchgate.net The electronic transitions in hypothetical this compound complexes might lead to vibrant colors.

Antimicrobial Agents: Some metal complexes exhibit antimicrobial or cytotoxic activity. nih.govresearchgate.net The biological activity of hypothetical this compound complexes would need to be investigated.

It must be reiterated that these potential applications are speculative and would require significant future research to be validated.

Supramolecular Chemistry of Nitroterephthalonitrile

Self-Assembly Strategies Involving Nitroterephthalonitrile

Self-assembly is a process where components, in this case, individual this compound molecules, spontaneously organize into ordered structures. nih.gov This process is fundamental in supramolecular chemistry and is driven by the tendency of a system to reach a state of minimum free energy. nih.gov For this compound, self-assembly can be initiated in solution, where the molecules arrange themselves based on a balance of forces between the molecules and with the surrounding solvent. nih.govmdpi.com

The primary strategies for the self-assembly of this compound revolve around the exploitation of its inherent molecular properties. The presence of both electron-donating and electron-withdrawing groups facilitates interactions that lead to predictable and well-defined aggregates. These strategies often involve controlling the concentration of the molecule in a solution. Below a certain concentration, the molecules exist as individual entities, but as the concentration increases to the critical micelle concentration (CMC), they begin to aggregate into larger structures to minimize unfavorable interactions with the solvent. nih.gov

Another key strategy involves the "bottom-up" approach, where the desired supramolecular structure is built from its molecular components through processes of molecular recognition and self-organization. nih.gov This approach is inspired by biological systems, where complex structures are formed from simpler building blocks. wikipedia.org

Non-Covalent Interactions in this compound Supramolecular Structures

The formation and stability of supramolecular structures derived from this compound are dictated by a variety of non-covalent interactions. wikipedia.org These interactions, while weaker than covalent bonds, are highly directional and specific, allowing for the precise control of the final architecture. fortunejournals.commdpi.com

Key non-covalent interactions include:

Hydrogen Bonding: The nitrogen atoms of the cyano groups and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. While this compound itself does not have hydrogen bond donors, it can form hydrogen bonds with other molecules present in the system, such as solvents or co-formers. mdpi.combeilstein-journals.org

π-π Stacking: The aromatic ring of this compound allows for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can be in a face-to-face or edge-to-face arrangement and are crucial for the formation of one-dimensional and two-dimensional assemblies. mdpi.comresearchgate.net

Van der Waals Forces: These are weak, non-specific attractions that arise from temporary fluctuations in electron density. While individually weak, the cumulative effect of many van der Waals interactions can be significant in large supramolecular assemblies. fortunejournals.commdpi.com

Electrostatic Interactions: The electron-withdrawing nature of the nitro and cyano groups creates a partial positive charge on the aromatic ring, which can interact with electron-rich species. fortunejournals.comresearchgate.net

These interactions are often cooperative, meaning that the presence of one interaction can enhance the strength of others, leading to highly stable and ordered supramolecular structures.

Host-Guest Chemistry with this compound-Based Receptors

Host-guest chemistry is a central concept in supramolecular chemistry that involves the binding of a smaller molecule (the guest) within the cavity or binding site of a larger molecule (the host). fortunejournals.comnih.gov While this compound itself is a small molecule, it can be a component of larger, self-assembled host structures. These host assemblies can possess cavities or channels capable of encapsulating guest molecules.